2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 894903-49-2
VCID: VC4821004
InChI: InChI=1S/C25H21N3O3/c1-16-8-6-7-11-21(16)27-22(29)15-28-14-20(23(30)18-9-4-3-5-10-18)24(31)19-13-12-17(2)26-25(19)28/h3-14H,15H2,1-2H3,(H,27,29)
SMILES: CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C(=O)C4=CC=CC=C4
Molecular Formula: C25H21N3O3
Molecular Weight: 411.461

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide

CAS No.: 894903-49-2

Cat. No.: VC4821004

Molecular Formula: C25H21N3O3

Molecular Weight: 411.461

* For research use only. Not for human or veterinary use.

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide - 894903-49-2

Specification

CAS No. 894903-49-2
Molecular Formula C25H21N3O3
Molecular Weight 411.461
IUPAC Name 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide
Standard InChI InChI=1S/C25H21N3O3/c1-16-8-6-7-11-21(16)27-22(29)15-28-14-20(23(30)18-9-4-3-5-10-18)24(31)19-13-12-17(2)26-25(19)28/h3-14H,15H2,1-2H3,(H,27,29)
Standard InChI Key COORRQQRJXUIJY-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C(=O)C4=CC=CC=C4

Introduction

The compound 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide is a synthetic organic molecule that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse pharmacological properties and potential therapeutic applications. The structure of this compound includes a naphthyridine core, a benzoyl group, and a methylphenyl acetamide moiety.

Synthesis

The synthesis of naphthyridine derivatives typically involves multi-step organic reactions. These processes often require specific reagents and conditions to achieve the desired product. For similar compounds, the synthesis may involve reactions such as condensation, cyclization, and substitution reactions to introduce the benzoyl and acetamide moieties.

Characterization Techniques

Characterization of organic compounds typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods help confirm the structure and purity of the compound .

Applications

Naphthyridine derivatives have various scientific applications due to their pharmacological properties. They are often used in drug discovery and development processes to identify new therapeutic agents.

Table: Comparison of Naphthyridine Derivatives

Compound NameMolecular FormulaMolecular WeightBiological Activity
2-(3-Benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)acetamideC16H15N3O2281.31 g/molPotential antibacterial and anticancer properties
2-(3-Benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-chlorophenyl)acetamideNot specifiedNot specifiedNaphthyridine derivatives are known for diverse pharmacological properties
2-(3-Benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamideNot specifiedNot specifiedPotential therapeutic applications due to naphthyridine core

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